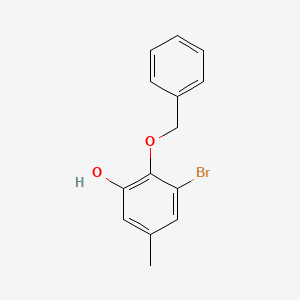

2-(Benzyloxy)-3-bromo-5-methylphenol

Description

Significance of Substituted Phenols as Advanced Synthetic Intermediates and Building Blocks in Chemical Research

Substituted phenols are indispensable building blocks in the synthesis of a vast array of value-added chemicals. Their structural motifs are highly prevalent in top-selling pharmaceuticals, agrochemicals, and functional materials. The properties and functions of these molecules are substantially influenced by the type and position of substituents on the phenolic ring. This makes the synthesis of phenols with precise control over substituent placement a paramount goal for organic, medicinal, and polymer chemists.

These compounds serve as crucial starting materials and advanced intermediates for constructing more complex molecular architectures. For instance, they are pivotal in the synthesis of benzopyran derivatives, which are common scaffolds in biologically active compounds. Phenolic derivatives are also key components in the synthesis of polymers, such as phenolic resins, and are found in natural products and important biological polymers like lignin (B12514952) and the amino acid tyrosine. Their ability to be transformed into highly substituted benzenes further extends their utility, allowing for the creation of intricate molecular frameworks. The development of efficient methods for preparing functionalized phenols is therefore a significant area of ongoing research.

Overview of Strategic Approaches to Phenol (B47542) Functionalization in Academic Investigations

The remarkable applicability of phenols has driven extensive efforts to develop synthetic methodologies for increasing their molecular complexity. A primary strategy involves the direct functionalization of the phenol's C-H bonds, which is an atom-economical approach to forming new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org

Key strategic approaches include:

Electrophilic Aromatic Substitution: The hydroxyl group of a phenol is strongly activating and directs incoming electrophiles to the ortho and para positions. Classic reactions like halogenation, nitration, and Friedel-Crafts alkylation fall under this category. However, controlling regioselectivity between the ortho and para positions and preventing over-alkylation can be challenging. nih.gov

Directed Ortho-Metalation (DoM): To overcome the regioselectivity issues of classical electrophilic substitution, chemists often employ directing groups. The phenolic hydroxyl group can be converted into a directing group that facilitates metalation (lithiation, for example) at the adjacent ortho position. Subsequent reaction with an electrophile installs a substituent specifically at that site.

Transition Metal-Catalyzed Cross-Coupling: The phenolic hydroxyl group can be converted into a triflate or other suitable leaving group, enabling participation in cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig reactions. More advanced methods now focus on the direct C-H functionalization of the phenol ring, catalyzed by transition metals such as palladium, copper, and rhodium, which avoids the need for pre-functionalization. organic-chemistry.orgnih.gov

Protection-Deprotection Strategies: The reactivity of the phenolic hydroxyl group often necessitates its protection during a synthetic sequence. Common protecting groups include ethers (like methyl, methoxymethyl (MOM), and benzyl (B1604629) ethers) and esters. The choice of protecting group is crucial as it must be stable to the reaction conditions and easily removable afterward.

These strategies provide a powerful toolkit for chemists to selectively modify the phenolic scaffold, enabling the synthesis of complex molecules with precise structural control.

Specific Research Context of 2-(Benzyloxy)-3-bromo-5-methylphenol within Brominated and Benzyloxylated Phenolic Architectures

The compound this compound is a multi-functionalized phenol that serves as a highly versatile intermediate in organic synthesis. Its specific arrangement of functional groups—a protected hydroxyl (benzyloxy), an ortho-bromo substituent, a free phenolic hydroxyl, and a methyl group—dictates its potential applications as a building block for more complex molecules.

Chemical Data for this compound

| Property | Value |

| CAS Number | 2484889-04-3 |

| Molecular Formula | C₁₄H₁₃BrO₂ |

| Molecular Weight | 293.16 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Data sourced from chemical supplier catalogs. google.com

While specific, dedicated research on this exact molecule is not extensively documented in public literature, its synthetic utility can be inferred from the reactivity of its constituent parts.

Synthetic Access: The synthesis of this compound would likely involve a multi-step sequence requiring careful control of regioselectivity. A plausible route could start from 3-bromo-5-methylphenol, which can be prepared via a one-pot C-H activation/borylation/oxidation sequence from 3-bromotoluene. nih.gov Subsequent selective protection of one of the hydroxyl groups as a benzyl ether would yield the target compound. The challenge lies in achieving selective protection, which might be influenced by the steric and electronic environment of the two hydroxyl groups in a precursor like 3-bromo-5-methyl-1,2-benzenediol.

Role as a Synthetic Intermediate:

Cross-Coupling Reactions: The bromine atom makes the molecule an ideal substrate for transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide variety of substituents (alkyl, aryl, vinyl, etc.) at the 3-position via reactions such as Suzuki-Miyaura, Stille, or Heck couplings.

Further Functionalization: The free phenolic hydroxyl group at the 1-position can be used as a handle for further modifications, such as etherification, esterification, or conversion to a triflate for another cross-coupling reaction.

Deprotection: The benzyloxy group is a common protecting group for phenols. It is stable under many reaction conditions but can be readily removed via catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) to reveal a second phenolic hydroxyl group. organic-chemistry.orgcommonorganicchemistry.com This allows for sequential, selective reactions at the two different hydroxyl positions.

In essence, this compound is designed to be a linchpin intermediate. It allows for the controlled, stepwise construction of highly substituted aromatic compounds, where different functionalities can be introduced at specific positions around the ring, making it a valuable tool in the synthesis of complex natural products, pharmaceutical agents, and novel materials.

Strategies for Regioselective Bromination of Phenolic Substrates

The hydroxyl and methyl groups of the precursor, 5-methylphenol (m-cresol), are both ortho-, para-directing groups, meaning that electrophilic substitution can occur at multiple positions (2, 4, and 6). Achieving bromination specifically at the 3-position, which is ortho to the hydroxyl group and meta to the methyl group, requires careful selection of reagents and conditions to overcome the inherent directing effects of the substituents.

Electrophilic Bromination using N-Bromosuccinimide (NBS) and Molecular Bromine Reagents

Electrophilic bromination is a fundamental method for introducing bromine atoms onto an aromatic ring. The high electron density of the phenol ring, activated by the electron-donating hydroxyl group, makes it highly susceptible to electrophilic attack. savemyexams.com

Molecular Bromine (Br₂) : The reaction of phenols with molecular bromine is typically rapid. In polar solvents like water, the reaction of phenol with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. youtube.com To achieve monobromination, less polar solvents (e.g., CHCl₃, CS₂) and low temperatures are employed. For a substituted phenol like m-cresol, controlling the stoichiometry and reaction conditions is crucial to prevent over-bromination and to influence the position of substitution. vedantu.com However, achieving selectivity for the less sterically accessible ortho position can be challenging.

N-Bromosuccinimide (NBS) : NBS is a milder and more selective brominating agent compared to molecular bromine. nih.gov It is often used to avoid the harsh conditions and side reactions associated with Br₂. The mono ortho-bromination of phenolic compounds using NBS can be achieved in short reaction times, often using solvents like methanol. nih.govresearchgate.net The selectivity for ortho versus para substitution can be influenced by factors such as the solvent and the presence of additives like para-toluenesulfonic acid (pTsOH), which has been shown to improve selectivity for mono ortho-bromination. nih.gov

| Reagent | Typical Conditions | Selectivity Profile | Key Considerations |

|---|---|---|---|

| Molecular Bromine (Br₂) | Low temperature, non-polar solvent (e.g., CCl₄, CS₂) for mono-bromination. | Often yields a mixture of ortho- and para-isomers; polybromination is common in polar solvents. youtube.comnih.gov | Highly reactive and corrosive; requires careful control of stoichiometry. |

| N-Bromosuccinimide (NBS) | Methanol or acetonitrile, often with an acid catalyst (e.g., pTsOH). nih.gov | Generally provides better regioselectivity for mono-bromination, particularly ortho-bromination, compared to Br₂. researchgate.net | Milder and easier to handle than Br₂. Selectivity can be tuned by additives. |

Catalytic Regioselective Bromination Approaches

To overcome the challenges of regioselectivity in classical electrophilic bromination, several catalytic methods have been developed. These systems often employ a catalyst to generate a specific brominating species in situ or to direct the electrophile to a particular position on the phenol ring through coordination or steric effects.

TMSBr/Sulfoxides : A combination of trimethylsilyl bromide (TMSBr) and a sulfoxide, such as dimethyl sulfoxide (DMSO), can be used for the mild and regioselective bromination of phenols. chemistryviews.orgresearchgate.net By using sulfoxides with bulky substituents instead of DMSO, high selectivity for para-bromination can be achieved. chemistryviews.org The mechanism is thought to involve the formation of a weak O–H···S hydrogen bond between the phenol and the thioether byproduct, which, due to steric hindrance, favors electrophilic attack at the para-position. chemistryviews.orgresearchgate.net

La(NO₃)₃·6H₂O Catalysis : Lanthanum(III) nitrate hexahydrate has been reported as an efficient and regioselective catalyst for the mono-bromination of aromatic amines and phenols at room temperature. researchgate.net This method offers high yields and works for substrates with both electron-donating and electron-withdrawing groups.

HBr/Sterically Hindered Sulfoxides : Similar to the TMSBr system, using hydrobromic acid (HBr) with sterically hindered sulfoxides provides a practical and highly regioselective method for the bromination of phenols. ccspublishing.org.cn This approach can achieve high para/ortho selectivity and is scalable, with water being the only byproduct, making it an environmentally greener option. ccspublishing.org.cn

Tandem Ipso-Hydroxylation-Bromination via Arylboronic Acids

An alternative pathway to regioselectively substituted bromophenols is through the use of arylboronic acids. This method involves a tandem, one-pot reaction sequence of ipso-hydroxylation followed by bromination. rsc.orgresearchgate.net Arylboronic acids can be converted to their corresponding phenols using an oxidant like hydrogen peroxide (H₂O₂). arkat-usa.orgrsc.org

In the tandem process, the ipso-hydroxylation of the arylboronic acid is performed in the presence of a bromine source, such as hydrogen bromide (HBr). rsc.org The newly formed phenol is immediately brominated in the same reaction vessel. This approach is highly efficient, often proceeding rapidly at room temperature. rsc.orgresearchgate.net The regioselectivity of the final brominated phenol is predetermined by the substitution pattern of the starting arylboronic acid, offering a powerful tool for synthesizing complex phenols that might be difficult to access through direct electrophilic substitution of the parent phenol. rsc.org

Benzyloxylation Techniques for Selective Phenolic Hydroxyl Protection and Functionalization

The phenolic hydroxyl group is reactive and acidic, often requiring protection during multi-step syntheses. The benzyl ether is a common and robust protecting group for phenols because it is stable to a wide range of reaction conditions but can be removed easily when needed, typically by catalytic hydrogenation. organic-chemistry.org

Williamson Ether Synthesis for Benzyl Ether Formation

The Williamson ether synthesis is a widely used and reliable method for preparing ethers, including benzyl ethers of phenols. wikipedia.orgfrancis-press.com The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com

The mechanism involves two main steps:

Deprotonation : The phenol is treated with a suitable base to form the sodium or potassium phenoxide. For phenols, which are more acidic than aliphatic alcohols, a moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is often sufficient. youtube.com

Nucleophilic Substitution : The resulting phenoxide ion acts as a nucleophile and attacks the benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide ion to form the benzyl ether. youtube.com

The reaction is most effective with primary alkyl halides like benzyl bromide, as secondary and tertiary halides are more prone to elimination side reactions. wikipedia.orgfrancis-press.com

| Parameter | Description | Common Choices |

|---|---|---|

| Phenolic Substrate | The phenol to be protected. Can be substituted with various functional groups. | e.g., 3-bromo-5-methylphenol |

| Base | Deprotonates the phenolic -OH to form the nucleophilic phenoxide. | NaOH, K₂CO₃, NaH organic-chemistry.orgmasterorganicchemistry.com |

| Benzylating Agent | A primary alkyl halide that provides the benzyl group. | Benzyl bromide, Benzyl chloride |

| Solvent | A polar aprotic solvent is typically used to dissolve the reactants. | Acetone, DMF, Acetonitrile francis-press.com |

Alternative Methods for Selective Benzyl Etherification in Complex Phenolic Systems

While the Williamson ether synthesis is robust, its strongly basic conditions may not be suitable for substrates with base-sensitive functional groups. In such cases, or when high chemoselectivity is required in complex molecules like polyols, alternative methods have been developed.

Acid-Catalyzed Etherification : Benzyl trichloroacetimidate can be used to form benzyl ethers under acidic conditions, providing an alternative for base-sensitive substrates. organic-chemistry.org

Iron-Catalyzed Etherification : Recent developments include the use of iron(II) or iron(III) chlorides to catalyze the symmetrical and nonsymmetrical etherification of benzyl alcohols. acs.orgnih.gov These methods offer more environmentally friendly conditions.

Chemoselective Reagents : Systems like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) can chemoselectively convert benzyl alcohols into ethers in the presence of phenolic hydroxyl groups, highlighting methods that can differentiate between alcohol types. researchgate.netorganic-chemistry.org

These alternative techniques expand the synthetic chemist's toolkit, allowing for the selective benzylation of phenols within complex molecular architectures where traditional methods might fail.

Synthetic Strategies for this compound and Related Polysubstituted Phenols

The synthesis of complex, polysubstituted phenols such as this compound requires careful strategic planning to control the placement of various functional groups on the aromatic core. Modern synthetic methodologies focus on efficiency, selectivity, and sustainability, moving away from classical methods that often suffer from harsh conditions and poor regioselectivity. This article explores advanced strategies for the introduction and modification of methyl groups and the development of convergent, step-economic routes that incorporate green chemistry principles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-2-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-10-7-12(15)14(13(16)8-10)17-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENFMQVLXYQWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 Benzyloxy 3 Bromo 5 Methylphenol Derivatives

Cross-Coupling Reactions Involving Brominated Phenolic Moieties

The presence of a bromine atom on the phenolic ring makes 2-(benzyloxy)-3-bromo-5-methylphenol an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. researchgate.netmdpi.com The Suzuki-Miyaura coupling, in particular, is widely utilized due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents. nih.gov The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For a substrate like this compound, the carbon-bromine bond can readily undergo oxidative addition to a palladium(0) catalyst. Subsequent reaction with a boronic acid or boronic ester in the presence of a base facilitates the formation of a new biaryl or aryl-alkyl bond. The reaction's efficiency can be influenced by the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent system. libretexts.org While specific studies on this compound are not extensively documented, research on analogous bromophenol structures demonstrates the feasibility and versatility of this approach. For instance, the Suzuki-Miyaura coupling of various bromophenols with arylboronic acids proceeds in high yields, highlighting the robustness of this methodology. nih.gov

The table below illustrates typical conditions and outcomes for the Suzuki-Miyaura coupling of related brominated aromatic compounds with various boronic esters, demonstrating the broad applicability of the method.

| Aryl Bromide Substrate | Boronic Ester Partner | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| ortho-Bromoaniline | 4-Methylphenylboronic ester | CataXCium A Pd G3 | K₃PO₄ / Dioxane, H₂O | 98 | nih.gov |

| Benzyl (B1604629) Bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ / THF, H₂O | ~95 (GC Yield) | nih.gov |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ / CPME, H₂O | 98 | nih.gov |

| 3-Bromophenol | 4-Methoxybenzene boronic acid | Pd(OAc)₂ / PPh₃ | - | 99 | nih.gov |

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. mdpi.com Nickel catalysts are particularly effective in activating challenging electrophiles and can be used with a variety of organometallic reagents, such as Grignard reagents (in Kumada coupling) and organozinc reagents (in Negishi coupling). escholarship.org These reactions are valuable for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. rsc.org

In the context of this compound, a nickel-catalyzed Kumada coupling with an aryl or alkyl Grignard reagent would replace the bromine atom with the corresponding aryl or alkyl group. The mechanism is believed to involve the oxidative addition of the aryl bromide to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination. mdpi.com Research on benzylic ethers and other aryl halides has shown that nickel catalysts, often supported by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can effectively promote these transformations with high efficiency. escholarship.orgd-nb.info

The following table presents representative examples of nickel-catalyzed cross-coupling reactions on substrates analogous to the target molecule's reactive moiety.

| Electrophile | Organometallic Reagent | Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylic Methyl Ether | Methylmagnesium Iodide | Ni(cod)₂ / (S)-BINAP | 89 | nih.gov |

| 4-(Methylthio)biphenyl | LiCH₂SiMe₃ | Ni(COD)₂ / PCy₃ | 88 | d-nb.info |

| Benzylic Sulfonamide | Methylmagnesium Iodide | (R-BINAP)NiCl₂ | 54 | mdpi.com |

| Naphthyl Methyl Sulfide | LiCH₂SiMe₃ | Ni(COD)₂ | 99 | d-nb.info |

Iron-based catalysts have emerged as an attractive alternative for cross-coupling reactions due to iron's low cost, low toxicity, and environmental friendliness. researchgate.net While still developing, iron catalysis has shown significant promise in C-C bond formation, particularly in coupling aryl halides with organometallic reagents like Grignard reagents. scholaris.ca

For a substrate like this compound, an iron-catalyzed cross-coupling with an aryl Grignard reagent could provide a sustainable method for synthesizing biaryl structures. A recently developed protocol using a simple Fe(acac)₃/PBu₃/Ti(OEt)₄ catalytic system has been shown to be effective for the room-temperature coupling of various bromophenols with aryl Grignard reagents. researchgate.net This system effectively suppresses common side reactions such as debromination and etherification, demonstrating high functional group tolerance. researchgate.net

The data table below summarizes the results from the iron-catalyzed coupling of various bromophenols, which serves as a model for the expected reactivity of this compound.

| Bromophenol Substrate | Aryl Grignard Reagent | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromophenol | PhMgBr | Fe(acac)₃/PBu₃/Ti(OEt)₄ | 92 | researchgate.net |

| 2-Bromophenol | PhMgBr | Fe(acac)₃/PBu₃/Ti(OEt)₄ | 85 | researchgate.net |

| 2,6-Dibromo-4-methylphenol | PhMgBr | Fe(acac)₃/PBu₃/Ti(OEt)₄ | 88 (monosubstitution) | researchgate.net |

| 4-Bromo-2-methylphenol | 4-MeOC₆H₄MgBr | Fe(acac)₃/PBu₃/Ti(OEt)₄ | 89 | researchgate.net |

Regiochemical and stereochemical control are critical aspects of cross-coupling reactions, especially when multiple reactive sites are present or when stereocenters are formed or influenced. nih.gov For a molecule like this compound, regioselectivity is generally not a concern in the context of the C-Br bond, as it is the single most reactive site for standard cross-coupling. However, in derivatives with multiple halogens, regioselectivity can often be controlled by the intrinsic reactivity differences between halides (I > Br > Cl) or by tailoring the catalyst and ligands. nih.gov

Stereochemical control becomes relevant when the coupling partners or products contain chiral centers. In Suzuki-Miyaura reactions involving alkylboron reagents, the stereochemical outcome of the transmetalation step can be influenced by the ligand's electronic properties, the aryl electrophile, and the steric properties of the alkylboron nucleophile. nih.gov For example, studies have shown that bulky, electron-deficient ligands can promote stereoretention, while bulky, electron-rich ligands can lead to stereoinversion. nih.gov

In nickel-catalyzed reactions of benzylic electrophiles, the stereochemical course can also be ligand-dependent. It has been demonstrated that for the Suzuki coupling of benzylic carbamates, an N-heterocyclic carbene (NHC) ligand like SIMes leads to inversion of configuration, whereas a phosphine ligand like PCy₃ results in retention. nih.govnih.gov This remarkable switch is attributed to different oxidative addition mechanisms, with the phosphine ligand coordinating to the leaving group and directing a frontside attack, while the NHC ligand facilitates a backside Sₙ2-type attack. nih.gov These principles would be applicable to chiral derivatives of this compound, allowing for controlled synthesis of specific stereoisomers.

Functionalization at Phenolic and Benzyloxy Sites

The phenolic hydroxyl group is a key site for reactivity, particularly towards oxidation. Phenols can undergo various oxidative transformations, the outcomes of which are highly dependent on the oxidant and reaction conditions. The antioxidant properties of many phenolic compounds are rooted in the ability of the hydroxyl group to donate a hydrogen atom, forming a relatively stable phenoxyl radical. nih.govbibliotekanauki.pl

While specific oxidative studies on this compound are limited, general principles of phenol (B47542) chemistry apply. Strong oxidants can lead to the formation of quinone-type structures or oxidative coupling products. For instance, electrochemical methods have been used for the homo-coupling of brominated phenols to form brominated 2,2'-biphenyls. researchgate.net

Furthermore, the phenolic -OH group can direct reactions to the ortho and para positions. A relevant transformation is the oxidative cross-dehydrogenative coupling (CDC) reaction. For example, phenols can react with trimethylamine in the presence of a gold catalyst and an oxidant to achieve ortho-amino-methylation through C-H and C-C bond cleavage, demonstrating a method for functionalizing the position adjacent to the hydroxyl group. rsc.org Given that the position ortho to the hydroxyl group in the target molecule is substituted with a bromine atom, such transformations might be directed to the other ortho position (C4), depending on steric and electronic factors. The presence of both methoxy and phenolic hydroxyl groups is known to enhance the antioxidant activity of phenolic acids, suggesting that the electronic nature of the substituents on the ring plays a significant role in the reactivity of the hydroxyl group. nih.gov

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring of this compound is a key functional group for introducing new carbon-heteroatom or carbon-carbon bonds via nucleophilic substitution reactions. While classic nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the ring, alternative mechanisms can be employed for substrates like the one .

In electron-rich systems, transition metal-catalyzed cross-coupling reactions are the most common methods for substituting the bromine atom. However, under specific conditions, direct substitution can occur. For instance, studies on electron-deficient systems like 5-bromo-1,2,3-triazines have shown that phenols can act as nucleophiles in a concerted SNAr reaction, displacing the bromide. This reaction proceeds via a non-classic, direct displacement mechanism rather than the traditional Meisenheimer intermediate pathway. While the electron-donating groups in this compound would typically disfavor a classic SNAr mechanism, metal-free strategies using strong bases and specific solvents might facilitate such transformations. For example, Ullmann-type couplings, which involve a copper catalyst, are a powerful method for forming C-O bonds by reacting aryl halides with phenols.

Table 1: Representative Nucleophilic Substitution Reactions on Bromo-Aromatic Compounds

| Entry | Bromo-Aromatic Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5-bromo-1,2,3-triazine | Phenol | Cs₂CO₃, THF, 40 °C | 5-phenoxy-1,2,3-triazine | High |

| 2 | 1-bromo-3,5-dimethoxybenzene | Resorcinol | CuI, Cs₂CO₃, DMF | 3-(3,5-dimethoxyphenoxy)phenol | Moderate |

This table presents examples of nucleophilic substitution on various bromo-aromatic compounds to illustrate potential reaction pathways for this compound.

Selective Cleavage and Subsequent Modification of the Benzyloxy Protecting Group

The benzyl group is a widely used protecting group for phenols due to its stability under various reaction conditions and its susceptibility to selective removal. In the context of this compound, the cleavage of the benzyl ether is a crucial step to unmask the phenolic hydroxyl group for further functionalization.

The most common method for debenzylation is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. This process is highly efficient and clean, yielding the corresponding phenol, 3-bromo-5-methylphenol, and toluene (B28343) as the only byproduct.

Once the hydroxyl group is deprotected, it can be used as a directing group for ortho C-H functionalization or can be modified through various reactions such as etherification, esterification, or conversion to a triflate for further cross-coupling reactions. This two-step sequence of deprotection followed by modification significantly expands the synthetic utility of the parent molecule.

Table 2: Conditions for Benzyl Ether Cleavage

| Entry | Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-(4-benzyloxy-3,5-dimethylphenyl)-6,8-dimethoxyisoquinoline | 10% Pd/C, H₂, Methanol/Ethyl Acetate | 4-(6,8-Dimethoxyisoquinolin-3-yl)-2,6-dimethylphenol | 97% |

This table illustrates a specific example and general conditions for the cleavage of a benzyl ether protecting group.

Aromatic C-H Functionalization Strategies of Phenol Derivatives

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to creating molecular complexity compared to traditional cross-coupling methods. Phenol derivatives are particularly important substrates in this field due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The hydroxyl group, or a derivative thereof, can act as an effective directing group, enabling regioselective functionalization of the aromatic ring.

Transition Metal-Catalyzed C-H Activation (e.g., Rhodium-Catalyzed)

Transition metals, particularly palladium, rhodium, and ruthenium, are widely used to catalyze the activation of C-H bonds in phenol derivatives. These reactions often rely on a directing group to control the site-selectivity, typically favoring the ortho position.

Rhodium(III)-catalyzed C-H activation has proven to be a robust method for the olefination and alkenylation of phenols. For instance, phenol carbamates can undergo Rh(III)-catalyzed ortho C-H activation and subsequent coupling with acrylates and styrenes with high regioselectivity. Furthermore, rhodium catalysis can be employed for more complex cascades, such as C-H activation/[4+2] annulation reactions to produce highly substituted phenol and naphthol derivatives. In the case of this compound, after deprotection, the free hydroxyl group can be converted into a suitable directing group (e.g., a carbamate) to direct rhodium-catalyzed C-H functionalization at the C4 or C6 position.

Photoredox Catalysis for Phenol Functionalization

Visible-light photoredox catalysis has become a powerful tool for C-H functionalization, offering mild reaction conditions and unique reactivity pathways. This approach often involves the generation of radical intermediates, which can then participate in C-C or C-heteroatom bond formation.

The combination of transition metal catalysis (e.g., ruthenium or nickel) and photoredox catalysis has enabled novel transformations of phenols. For example, a dual ruthenium and photoredox system allows for the ortho olefination of phenols under visible light, where the photoredox cycle regenerates the active metal catalyst. This strategy avoids the need for stoichiometric chemical oxidants, making the process more environmentally friendly. Such methods could be applied to the C-H functionalization of 3-bromo-5-methylphenol (the deprotected form of the title compound) to introduce various functional groups.

Mechanistic Insights into Directed C-H Activation Processes

The mechanism of transition metal-catalyzed C-H activation is highly dependent on the metal, the directing group, and the reaction conditions. One of the most common mechanisms for late transition metals like Rh(III) and Pd(II) is the concerted metalation-deprotonation (CMD) pathway. In this process, the directing group first coordinates to the metal center. This is followed by a base-assisted cleavage of the ortho C-H bond, forming a cyclometalated intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination releases the product and regenerates the active catalyst.

In photoredox-catalyzed reactions, the mechanism typically involves single-electron transfer (SET). The photocatalyst, upon excitation by visible light, can either oxidize or reduce the substrate to generate a radical ion. This reactive intermediate then undergoes further steps, such as hydrogen atom transfer (HAT) or coupling with another radical, to form the final product. The specific pathway depends on the redox potentials of the catalyst, substrate, and other reagents in the mixture.

Further Derivatization for the Generation of Complex Molecular Architectures

The strategic combination of the reactions described above allows for the transformation of this compound into a wide array of complex molecules. A potential synthetic sequence could involve:

C-H Functionalization: Utilizing the benzyloxy group (or a modified version) as a director for ortho C-H activation to introduce a new substituent at the C2 position.

Nucleophilic Substitution: Replacing the bromine atom at the C3 position via a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, or Ullmann coupling).

Deprotection: Cleavage of the benzyl ether to reveal the free phenol.

Modification of the Phenolic Hydroxyl: The newly exposed hydroxyl group can be further functionalized or used as a directing group for a second C-H activation at the remaining ortho position.

This stepwise approach, leveraging the distinct reactivity of each functional group, provides a powerful toolkit for building libraries of substituted phenols. These complex structures are valuable intermediates in the synthesis of bioactive molecules, functional materials, and agrochemicals. For example, aryloxy phenol fragments are found in novel herbicides and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Mechanistic Investigations of Reactions Involving 2 Benzyloxy 3 Bromo 5 Methylphenol

Elucidation of Reaction Pathways for Regioselective Bromination

The synthesis of 2-(benzyloxy)-3-bromo-5-methylphenol itself involves a critical regioselective bromination step of its precursor, 2-(benzyloxy)-5-methylphenol. The directing effects of the benzyloxy and hydroxyl groups, along with the methyl group, play a significant role in determining the position of bromination. The reaction pathway for electrophilic aromatic substitution, such as bromination, on a phenol (B47542) derivative is heavily influenced by the nature of the brominating agent and the reaction conditions.

One common method for selective bromination is the use of N-Bromosuccinimide (NBS), which serves as a source of bromine radicals (Br•) or electrophilic bromine. chemistrysteps.commasterorganicchemistry.commissouri.edu In the presence of a radical initiator, the reaction can proceed via a free-radical pathway. The initiation step involves the homolytic cleavage of the N-Br bond in NBS. chemistrysteps.com A bromine radical then abstracts a hydrogen atom from the aromatic ring to form a resonance-stabilized radical intermediate. chemistrysteps.comyoutube.com This intermediate then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the brominated product and another bromine radical, propagating the chain reaction. masterorganicchemistry.comyoutube.com

Alternatively, under ionic conditions, the bromination proceeds through an electrophilic aromatic substitution mechanism. The benzyloxy and hydroxyl groups are ortho-, para-directing activators of the benzene (B151609) ring. However, the steric hindrance imposed by the bulky benzyloxy group can influence the regioselectivity of the incoming electrophile. ccspublishing.org.cn This steric effect often favors substitution at the less hindered para-position relative to the benzyloxy group. If the para position is already occupied (as in the case of the methyl group at position 5), the electrophile will be directed to one of the available ortho positions. The interplay between the electronic activating effects and steric hindrance dictates the final regiochemical outcome. ccspublishing.org.cn

The reaction pathway can be summarized in the following table:

| Reaction Pathway | Key Features | Influencing Factors |

| Free-Radical Substitution | Involves initiation, propagation, and termination steps. Formation of a resonance-stabilized radical intermediate. | Radical initiator (e.g., light, AIBN), non-polar solvent. |

| Electrophilic Aromatic Substitution | Formation of a sigma complex (arenium ion) intermediate. Rate-determining step is the attack of the electrophile on the aromatic ring. | Polar solvent, nature of the brominating agent (e.g., Br₂, NBS), presence of a Lewis acid catalyst. |

Detailed Understanding of Catalytic Cycles in Cross-Coupling and C-H Functionalization Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the presence of the bromo substituent. The generally accepted catalytic cycle for these reactions provides a framework for understanding the transformation at a molecular level. nih.govmdpi.com

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This step involves the insertion of the palladium center into the carbon-bromine bond, forming a palladium(II) intermediate. The electron density and steric bulk of the phosphine (B1218219) ligands on the palladium catalyst are crucial in this step. tcichemicals.com Electron-rich and bulky phosphine ligands generally facilitate the oxidative addition. tcichemicals.com

The next step is transmetalation , where the organic group from an organoboron compound (in the case of Suzuki-Miyaura coupling) is transferred to the palladium(II) complex, displacing the bromide. scilit.com This step requires the activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation. scilit.comresearchgate.netresearchgate.net

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) complex couple and are eliminated from the metal center to form the new carbon-carbon bond of the product. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. nih.gov

In the context of C-H functionalization, a palladium catalyst can activate a C-H bond of a coupling partner, which then participates in a similar catalytic cycle. While direct C-H functionalization of this compound itself is less common than cross-coupling at the C-Br bond, the principles of the catalytic cycle, particularly oxidative addition and reductive elimination, are fundamental. nih.govnih.gov

A simplified representation of the Suzuki-Miyaura catalytic cycle is presented below:

| Step | Description | Key Species Involved |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | Pd(0) complex, this compound, Aryl-Pd(II)-Br intermediate. |

| Transmetalation | Transfer of an organic group from the organoboron reagent to the Pd(II) center. | Aryl-Pd(II)-Br intermediate, Organoboronate, Di-organic-Pd(II) intermediate. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Di-organic-Pd(II) intermediate, Coupled product, Pd(0) complex. |

Role of Transient Intermediates in Governing Reaction Selectivity and Efficiency

During regioselective bromination via an electrophilic pathway, the stability of the Wheland intermediate (or arenium ion) determines the regioselectivity. The positive charge in this intermediate is stabilized by the electron-donating benzyloxy, hydroxyl, and methyl groups through resonance and inductive effects. The relative stability of the intermediates formed by attack at different positions on the aromatic ring will govern the final product distribution.

Kinetic and Thermodynamic Studies for Reaction Mechanism Determination

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, the principles of these studies are fundamental to elucidating reaction mechanisms.

Kinetic studies , which involve measuring reaction rates under various conditions (e.g., varying concentrations of reactants, catalyst, and temperature), can provide valuable insights. For instance, determining the reaction order with respect to each component can help identify the species involved in the rate-determining step of a catalytic cycle. In many Suzuki-Miyaura reactions, either the oxidative addition or the transmetalation can be the rate-limiting step, depending on the specific substrates and conditions. nih.gov Arrhenius and Eyring plots derived from temperature-dependent kinetic data can be used to determine activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which provide further details about the transition state.

Influence of Solvent and Additive Effects on Reaction Mechanisms

The choice of solvent and the presence of additives can have a profound impact on the reaction mechanism, and consequently, on the outcome of reactions involving this compound.

In regioselective bromination , the solvent polarity can influence the ortho:para ratio. rsc.org Polar solvents can stabilize the charged intermediates in an electrophilic aromatic substitution pathway, potentially altering the reaction rate and selectivity. rsc.org In contrast, radical brominations are often favored in non-polar solvents.

In palladium-catalyzed cross-coupling reactions , the solvent system is critical. Many Suzuki-Miyaura reactions are carried out in a biphasic mixture of an organic solvent (like toluene (B28343) or dioxane) and an aqueous solution of the base. ubc.ca The solvent must be capable of dissolving both the organic-soluble aryl halide and the water-soluble inorganic base to facilitate the reaction at the interface or through phase-transfer catalysis. The choice of solvent can also affect the solubility and stability of the catalyst and intermediates.

Additives , particularly bases and ligands, are key components that directly participate in the catalytic cycle of cross-coupling reactions.

Ligands: Phosphine ligands are common additives in palladium-catalyzed reactions. tcichemicals.com Their electronic and steric properties can be tuned to optimize the catalytic activity. tcichemicals.comorganic-chemistry.org Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the oxidative addition step. tcichemicals.com Bulky ligands can promote the reductive elimination step and can also help to stabilize the catalytically active monoligated palladium species. tcichemicals.comnih.gov The choice of ligand can therefore be used to modulate the rates of the individual steps in the catalytic cycle to achieve optimal performance. nih.gov

The following table summarizes the effects of solvents and additives:

| Factor | Influence on Regioselective Bromination | Influence on Cross-Coupling Reactions |

| Solvent | Polarity can affect the ortho:para selectivity in electrophilic substitution. rsc.org | Affects solubility of reactants, catalyst, and intermediates. Can be biphasic to accommodate different components. ubc.ca |

| Base (Additive) | Can neutralize acidic byproducts. | Crucial for activating the organoboron reagent for transmetalation. scilit.comresearchgate.netresearchgate.net |

| Ligand (Additive) | Not typically used. | Modulates the electronic and steric properties of the catalyst, influencing the rates of oxidative addition and reductive elimination. tcichemicals.comorganic-chemistry.org |

Computational and Theoretical Studies on 2 Benzyloxy 3 Bromo 5 Methylphenol

Electronic Structure Analysis and Frontier Molecular Orbital (HOMO/LUMO) Theory

Electronic structure analysis is a cornerstone of computational chemistry, providing deep insights into the distribution of electrons within a molecule and, by extension, its reactivity and properties. A key component of this analysis is the Frontier Molecular Orbital (HOMO/LUMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the orbitals most involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity.

While no specific HOMO/LUMO data exists for 2-(Benzyloxy)-3-bromo-5-methylphenol, a study on a structurally related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid , provides an illustrative example. iucr.orgrri.res.inresearchgate.netiucr.org In this benzyloxy-containing molecule, the molecular structure was optimized using Density Functional Theory (DFT) at the B3LYP/6–311+ G(d,p) level. iucr.org The calculated HOMO and LUMO energies were found to be -6.0814 eV and -1.7466 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.3347 eV. iucr.org For this molecule, the electron density in the HOMO is primarily located on the biphenyl (B1667301) rings, with some presence on the oxygen atom of the benzyloxy group. iucr.orgiucr.org The LUMO's electron density is mainly concentrated on the benzoic acid portion of the biphenyl group. iucr.orgiucr.org This distribution of frontier orbitals helps in predicting how the molecule would interact with other reagents.

Table 1: Illustrative Frontier Molecular Orbital Data for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid iucr.orgiucr.org

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.0814 |

| LUMO | -1.7466 |

This data is for a structurally related compound and is not representative of this compound.

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to elucidate reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of how a chemical reaction proceeds.

For a molecule like this compound, DFT could be used to explore various potential reactions, such as electrophilic aromatic substitution or reactions involving the hydroxyl and benzyloxy groups. While no such studies have been performed on this specific molecule, research on other substituted phenols and benzyloxy derivatives highlights the utility of DFT. For instance, in a study on the iucr.orgmdpi.com-anionic rearrangement of 2-benzyloxypyridine derivatives, DFT calculations were employed to investigate the reaction mechanism. rsc.org The study indicated that the deprotonation step is relatively fast, and the rearrangement step is the rate-determining step. rsc.org

Computational Prediction and Rationalization of Regioselectivity and Stereoselectivity

Computational methods, particularly DFT, are invaluable for predicting and explaining the regioselectivity and stereoselectivity of chemical reactions. Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. These preferences are often governed by subtle differences in the energies of transition states, which can be accurately calculated using computational models.

In the context of substituted phenols, controlling regioselectivity can be a significant challenge. researchgate.net Computational studies can help rationalize experimentally observed selectivities. For example, a study on the regioselective electrophilic cyanation of 3-substituted and 3,4-disubstituted phenols utilized computational analysis to validate the proposed reaction mechanism. researchgate.net By analyzing the transition state structures, researchers can understand the steric and electronic factors that favor one product over another. researchgate.net For a molecule with multiple potential reaction sites like this compound, such computational analyses would be crucial in predicting the outcome of reactions like further halogenation, nitration, or alkylation.

Analysis of Substituent Effects on Reactivity and Electronic Properties

The substituents on an aromatic ring—in this case, the benzyloxy, bromo, methyl, and hydroxyl groups—profoundly influence the molecule's reactivity and electronic properties. Computational chemistry provides a quantitative framework for understanding these substituent effects. By calculating various electronic descriptors, such as charge distributions, dipole moments, and molecular electrostatic potentials, one can predict how substituents will affect the molecule's behavior.

For instance, the electron-donating nature of the hydroxyl, methyl, and benzyloxy groups (via resonance and induction) and the electron-withdrawing nature of the bromo group (inductive effect) can be quantified. These effects alter the electron density at different positions on the phenol (B47542) ring, thereby influencing the rates and regioselectivity of electrophilic aromatic substitution reactions. In a DFT study on 2-benzyloxypyridine derivatives, it was found that electron-donating groups on the benzene (B151609) ring decrease the activation energy of rearrangement, while electron-withdrawing groups have the opposite effect. rsc.org

Theoretical Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions are highly valuable for identifying and characterizing new compounds and for interpreting experimental spectra.

DFT and time-dependent DFT (TD-DFT) are commonly used methods for these predictions. By calculating vibrational frequencies, chemical shifts, and electronic transitions, a theoretical spectrum can be generated that can be compared with experimental data. An integrated experimental and theoretical investigation of magnolol (B1675913) and honokiol, two pharmacologically significant neolignans, demonstrated the utility of this approach. mdpi.comnih.gov In that study, various DFT functionals were used to compute IR, UV-Vis, and NMR spectra, and the results were compared with experimental data to identify the most reliable computational methods. mdpi.comnih.gov Such an approach for this compound would aid in its structural confirmation and provide a deeper understanding of its spectroscopic signatures.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid |

| 2-benzyloxypyridine |

| magnolol |

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (¹H, ¹³C) for Primary Structural Confirmation

For a definitive structural confirmation of 2-(Benzyloxy)-3-bromo-5-methylphenol, one-dimensional ¹H and ¹³C NMR spectra would be required. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenol (B47542) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group, and the methyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would provide crucial information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, with expected signals for the aromatic carbons, the benzylic methylene carbon, and the methyl carbon.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish the correlations between protons that are coupled to each other, for instance, within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for confirming the placement of the benzyloxy group, the bromine atom, and the methyl group on the phenol ring.

Advanced NMR for Complex Systems and Molecular Dynamics (e.g., Diffusion-Ordered Spectroscopy)

In instances of complex mixtures or to study the molecule's behavior in solution, advanced NMR techniques could be applied. Diffusion-Ordered Spectroscopy (DOSY) , for example, separates the NMR signals of different species based on their diffusion rates, which can be useful for purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be critical for determining the precise molecular weight of this compound. This accurate mass measurement would allow for the calculation of its elemental formula (C₁₄H₁₃BrO₂), providing strong evidence for the compound's identity.

Coupled Techniques (e.g., GC-MS, LC-MS/MS, ESI-MSn) for Purity Assessment and Identification of Components

Coupled chromatographic and mass spectrometric techniques are essential for assessing the purity of a sample and identifying any impurities or components of a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) would separate the target compound from any starting materials, byproducts, or degradation products before mass analysis.

Electrospray Ionization Mass Spectrometry (ESI-MSn) could be used to generate and analyze fragment ions, providing further structural information. The fragmentation pattern would be expected to show characteristic losses, such as the benzyl group or the bromine atom, which would help to piece together the molecular structure.

Without access to primary research data, any further discussion on the specific spectral characteristics of this compound would be purely speculative. The scientific community awaits the publication of such data to fully characterize this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. These two techniques are complementary, offering a comprehensive vibrational profile of the molecule.

FT-IR spectroscopy is instrumental in identifying the key functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The predicted FT-IR spectrum would exhibit a series of characteristic absorption bands.

A prominent feature is expected to be a broad absorption band in the region of 3200-3600 cm⁻¹ , which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration associated with the phenol group is anticipated to appear around 1200-1260 cm⁻¹ .

The aromatic nature of the compound will be evidenced by several peaks. The aromatic C-H stretching vibrations are predicted to occur just above 3000 cm⁻¹ . The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.

The presence of the benzyloxy group introduces additional characteristic absorptions. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are expected to be observed in the range of 1000-1300 cm⁻¹ . The aliphatic C-H stretching of the methylene (-CH₂) group in the benzyl moiety would likely appear in the 2850-2960 cm⁻¹ range.

Furthermore, the bromine substituent on the aromatic ring is expected to give rise to a C-Br stretching vibration, which typically appears in the lower frequency "fingerprint" region, anticipated to be between 500-600 cm⁻¹ . The methyl group attached to the phenol ring would show C-H stretching vibrations around 2870-2960 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹ .

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₃ and CH₂) | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| Phenolic C-O | Stretching | 1200-1260 |

| Ether C-O-C | Asymmetric/Symmetric Stretching | 1000-1300 |

| C-Br | Stretching | 500-600 |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that result in a change in polarizability of the molecule. It is particularly effective for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. A prominent peak corresponding to the symmetric ring breathing mode is anticipated around 1000 cm⁻¹ . Other aromatic C=C stretching vibrations would also be visible in the 1580-1610 cm⁻¹ region.

The C-Br stretching vibration , predicted to be in the 500-600 cm⁻¹ range, should also be observable in the Raman spectrum, often as a strong and distinct peak. The non-polar C-C bonds of the aromatic rings and the C-H bonds will also contribute to the Raman spectrum, providing a detailed fingerprint of the molecule's carbon skeleton. The phenolic O-H bond, due to its polarity, is expected to show a weak signal in the Raman spectrum.

| Functional Group/Structural Feature | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C=C | Stretching | 1580-1610 |

| Aromatic Ring | Symmetric Ring Breathing | ~1000 |

| Aromatic C-H | Stretching | 3000-3100 |

| C-Br | Stretching | 500-600 |

| Phenolic O-H | Stretching | Weak signal expected |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption of UV radiation is primarily due to the electronic transitions within the substituted benzene (B151609) rings.

| Electronic Transition | Predicted λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π | 270-290 | Substituted Phenolic Ring |

| π → π | 210-230 | Aromatic Rings |

X-ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While no published crystal structure for this compound is currently available, the application of XRD would provide invaluable structural information.

Single-crystal X-ray diffraction , if a suitable single crystal can be grown, would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity of the atoms and provide detailed information about the conformation of the benzyloxy group relative to the phenol ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom.

Powder X-ray diffraction (PXRD) would be used to analyze a polycrystalline sample. The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase of the compound. PXRD is essential for phase identification, purity assessment, and can also be used to determine unit cell parameters. For a novel compound like this compound, an experimental PXRD pattern would be a crucial piece of data for its solid-state characterization.

Synthetic Utility and Potential Research Avenues of 2 Benzyloxy 3 Bromo 5 Methylphenol As a Building Block

Precursor for the Synthesis of Diverse Polysubstituted Aromatic Systems

The structure of 2-(benzyloxy)-3-bromo-5-methylphenol is primed for elaboration into a wide array of polysubstituted aromatic compounds. The presence of the aryl bromide is particularly significant, as it serves as a key handle for numerous palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon and carbon-heteroatom bonds.

Key reaction pathways include:

Suzuki-Miyaura Coupling: The bromo substituent can be readily coupled with a variety of organoboron reagents (boronic acids or esters) to introduce new alkyl, alkenyl, aryl, or heteroaryl groups at the 3-position. This reaction is known for its mild conditions and high functional group tolerance. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary or secondary amines. numberanalytics.com This provides a direct route to substituted anilines, which are prevalent in pharmaceuticals and functional materials.

Heck and Sonogashira Couplings: These reactions enable the introduction of alkenyl and alkynyl groups, respectively, further diversifying the accessible molecular scaffolds.

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, preventing its interference in these coupling reactions. Following the construction of the desired aromatic core, this group can be cleanly removed, typically via hydrogenolysis, to unmask the free phenol (B47542). This phenol can then be used for subsequent functionalization, such as etherification or esterification, adding another layer of synthetic versatility. This stepwise approach allows for the controlled and regioselective synthesis of highly substituted aromatic systems that would be challenging to prepare by other means.

Role in the Construction of Complex Natural Product Cores and Analogs

Brominated phenols are a significant class of natural products, particularly abundant in marine organisms like red algae. nih.gov These compounds often exhibit interesting biological activities, including antioxidant and antimicrobial properties. nih.gov The synthesis of these natural products and their analogs is a key area of research to understand their biological function and develop new therapeutic agents.

This compound represents a valuable starting material for the synthesis of such complex molecules. The core structure—a substituted bromophenol—mirrors motifs found in nature. Synthetic chemists can utilize this building block in a multi-step synthesis where the bromine atom is used as an anchor point for building complexity, as described in section 7.1. The methyl and protected hydroxyl groups provide the specific substitution pattern required for a particular natural product target or its analog. For instance, after building a more complex carbon skeleton via cross-coupling, the final steps of a synthesis could involve the deprotection of the benzyloxy group to reveal the phenol, a common step in the synthesis of bromophenol natural products. nih.gov

Application as a Building Block in Materials Science Research

The intrinsic properties of phenolic compounds—such as their ability to form strong hydrogen bonds, chelate metals, and undergo polymerization—make them excellent building blocks for functional materials. While direct applications of this compound in materials are not yet widely documented, its structure offers clear potential for this field.

Functionalized phenols are precursors to phenolic resins, a class of polymers known for their thermal stability and mechanical properties. After debenzylation to reveal the reactive phenolic hydroxyl group, this compound could be incorporated into polymer chains. For example, it could be used as a comonomer in the synthesis of novel poly(arylene ether)s or other high-performance polymers. The bromine atom could be retained in the final polymer, imparting flame-retardant properties or serving as a site for post-polymerization modification. Alternatively, the bromine could be replaced using coupling chemistry to attach other functional units prior to polymerization, leading to materials with tailored electronic or optical properties, such as those used in Organic Light-Emitting Devices (OLEDs). mdpi.com

The ability to selectively modify this compound at multiple sites allows for the precise engineering of molecular properties, which can translate to desired material characteristics. The aryl bromide can be converted into a boronic ester, which can then be used in subsequent reactions to link the molecule to other monomers or surfaces. The phenolic hydroxyl, once deprotected, provides a site for attaching the molecule to substrates or for directing self-assembly through hydrogen bonding. This dual functionality is key for creating well-defined surfaces, functional coatings, or the building blocks for supramolecular materials.

Future Research Directions in Advanced Functionalized Phenol Chemistry

The field of phenol chemistry is rapidly advancing, with a focus on developing more efficient and sustainable synthetic methods. numberanalytics.com Future research involving this compound and similar structures is likely to explore several key areas:

C-H Functionalization: A major trend in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov Future work could focus on the selective activation of the C-H bonds on the aromatic ring of this compound, providing new, atom-economical ways to introduce functional groups without relying on traditional cross-coupling chemistry.

Green Chemistry Approaches: There is a growing demand for environmentally friendly chemical processes. numberanalytics.com Research could be directed towards using this building block in reactions that use greener solvents (like water), employ reusable catalysts, or are performed under photocatalytic or electrochemical conditions to minimize waste and energy consumption. nih.gov

Development of Novel Catalytic Systems: The synthesis and modification of functionalized phenols will benefit from the discovery of new catalysts that offer higher efficiency, selectivity, and broader substrate scope for reactions at the bromo- and hydroxyl-positions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Benzyloxy)-3-bromo-5-methylphenol, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves sequential functionalization:

Phenol protection : Use benzyl bromide under alkaline conditions to introduce the benzyloxy group .

Bromination : Electrophilic bromination (e.g., NBS or Br₂/FeBr₃) at the para position to the hydroxyl group.

Methylation : Methylation via Friedel-Crafts alkylation or nucleophilic substitution.

- Key Variables : Temperature (0–25°C for bromination), solvent polarity (e.g., DCM for benzylation), and stoichiometric ratios (excess benzyl bromide to minimize side products). Monitor purity via TLC and HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups. The benzyloxy group shows a characteristic singlet at ~4.9 ppm (OCH₂Ph) .

- MS (ESI) : Confirm molecular ion [M+H]⁺ at m/z 307.17. Fragmentation patterns reveal loss of benzyloxy (-106 amu) and bromine (-79.9 amu) .

- FT-IR : Key signals include O-H stretch (3400–3600 cm⁻¹, broad if phenolic OH is deprotected) and C-Br stretch (500–600 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s reactivity compared to non-brominated analogs in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Bromine acts as a strong electron-withdrawing group, activating the aromatic ring for NAS at the ortho and para positions. Comparative studies with non-brominated analogs (e.g., 2-benzyloxy-5-methylphenol) show:

- Rate Enhancement : Bromine increases reaction rates with amines or thiols by 3–5× under identical conditions.

- Regioselectivity : Bromine directs substitution to the para position relative to the hydroxyl group, confirmed by NOESY NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using this compound under varying alkaline conditions?

- Methodological Answer : Contradictions may arise from competing pathways:

- Base-Induced Debromination : At high pH (>10), elimination of HBr can occur, forming a quinone methide intermediate. Monitor via UV-Vis (λmax ~400 nm) .

- Competing Ether Cleavage : Strong bases (e.g., NaOH) may cleave the benzyloxy group. Mitigate by using milder bases (K₂CO₃) or lower temperatures.

- Resolution Strategy : Use LC-MS to track intermediates and optimize pH (6–8) to favor desired substitution .

Q. What computational methods are recommended for predicting the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices for electrophilic attack. The bromine and hydroxyl groups create electron-deficient regions, directing electrophiles to the 4- and 6-positions .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive sites. Compare with experimental nitration or sulfonation results .

Q. What experimental strategies can elucidate the compound’s interaction with biological targets implicated in antimicrobial activity?

- Methodological Answer :

- Target Identification : Use SPR (Surface Plasmon Resonance) to screen against bacterial enzymes (e.g., DNA gyrase). The bromine atom enhances binding via halogen bonding .

- Mechanistic Studies : Perform time-kill assays (S. aureus, E. coli) to differentiate bacteriostatic vs. bactericidal effects. Synergistic studies with β-lactams can reveal adjuvant potential .

- Metabolic Profiling : Use ¹³C-labeled compounds in LC-MS metabolomics to track disruption of bacterial folate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.